molecular formula C12H15NO B1448052 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline CAS No. 1443980-53-7

6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline

Cat. No. B1448052
M. Wt: 189.25 g/mol
InChI Key: DXZAMPLVUDTVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound with the CAS Number: 1443980-53-7 . It has a molecular weight of 189.26 and its IUPAC name is 6-methoxy-3-methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline .


Molecular Structure Analysis

The InChI code for 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is 1S/C12H15NO/c1-8-6-10-7-11 (14-3)4-5-12 (10)9 (2)13-8/h4-5,7-8,13H,2,6H2,1,3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

1. Crystallographic Characterization

The compound is a major alkaloid isolated from Hammada scoparia leaves and belongs to the isoquinoline family. Its characterization involves NMR spectroscopy and X-ray crystallographic techniques, highlighting its structural significance in chemical studies (Jarraya et al., 2008).

2. Weak Interactions in Molecular Structures

This compound plays a role in the study of weak interactions in barbituric acid derivatives. The research focuses on intermolecular sandwich-like complexes stabilized by weak hydrogen bonds and π–π stacking, contributing to the understanding of molecular interactions (Khrustalev et al., 2008).

3. Chemical Synthesis and Reactions

The compound is used in the synthesis of various chemical structures. For example, its reaction with nitriles in the presence of concentrated sulfuric acid produces spirocyclic systems and 3,4-dihydroisoquinoline derivatives (Rozhkova et al., 2013).

4. Photophysical Properties in Solutions

Research on its photophysical properties in protic solvents contributes to the understanding of acid-base interactions and spectral properties in various solutions. This research is crucial for applications in spectroscopy and photonics (Dubouski et al., 2006).

Safety And Hazards

The safety and hazards of 6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline are not specified in the sources I found . For detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

6-methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8-6-10-7-11(14-3)4-5-12(10)9(2)13-8/h4-5,7-8H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZAMPLVUDTVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 3
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 4
Reactant of Route 4
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 5
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline
Reactant of Route 6
6-Methoxy-1,3-dimethyl-3,4-dihydroisoquinoline

Citations

For This Compound
1
Citations
GR Clemo, JH Turnbull - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
THE value of papaverine as a spasmolytic agent was early recognised by Macht (J. Pharm. Exp. Ther., 1918, 11, 389) and several papaverine analogues have since been made (Kulz …
Number of citations: 3 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.